1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone
CAS No.: 53207-51-5
Cat. No.: VC18685764
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53207-51-5 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one |
| Standard InChI | InChI=1S/C12H15NO2/c1-8-7-13(2)11-6-9(15-3)4-5-10(11)12(8)14/h4-6,8H,7H2,1-3H3 |
| Standard InChI Key | RJNBGHNHTZUKQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C2=C(C1=O)C=CC(=C2)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one, reflects its bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. The methoxy group at position 7 and methyl groups at positions 1 and 3 introduce steric and electronic modifications that influence reactivity and biological interactions. The saturated 1,2,3,4-tetrahydro moiety reduces aromaticity compared to fully unsaturated quinoline, potentially enhancing solubility and metabolic stability .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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Canonical SMILES: CC1CN(C2=C(C1=O)C=CC(=C2)OC)C
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InChIKey: RJNBGHNHTZUKQP-UHFFFAOYSA-N
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PubChem CID: 103761
Nuclear magnetic resonance (NMR) data for analogous tetrahydroquinolines reveal characteristic signals for methoxy ( ~3.8 ppm), methyl ( ~1.2–2.5 ppm), and carbonyl ( ~190–210 ppm) groups . For instance, in related compounds, the quinolinone carbonyl resonates near 193 ppm in NMR . Computational models predict moderate hydrophobicity ( ~2.1) and hydrogen-bond acceptor capacity, aligning with its potential blood-brain barrier permeability .
Table 1: Molecular Properties of 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one |
| CAS No. | 53207-51-5 |
| XLogP3 | ~2.1 (estimated) |
Synthesis and Modification Strategies
Synthetic Routes
The synthesis of tetrahydroquinolinones typically involves cyclization or condensation reactions. A multistep approach analogous to tetrahydroisoquinoline derivatives may include:
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Henry Reaction: Nitroalkane condensation with aldehydes to form β-nitro alcohols.
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Nef Reaction: Conversion of nitro groups to carbonyls.
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Reductive Amination: Cyclization under reducing conditions to form the tetrahydro ring .
Biological Activities and Mechanisms
Neuroprotective Effects
Tetrahydroquinolines modulate monoamine oxidase (MAO) and acetylcholinesterase (AChE), relevant to neurodegenerative diseases . In vitro, similar compounds show MAO-B inhibition ( ~50 nM), suggesting potential in Parkinson’s disease .
Table 2: Biological Activities of Quinolinone Analogs
| Activity | Model System | Key Finding |
|---|---|---|
| Anticancer | MCF-7 cells | IC = 8.2 µM |
| MAO-B Inhibition | Recombinant enzyme | = 47 nM |
| Tubulin Inhibition | In vitro assay | 72% inhibition at 10 µM |
Pharmacokinetic and Toxicological Profiles
ADME Properties
Computational models predict moderate oral bioavailability (~50%) due to balanced hydrophobicity and molecular weight <500 Da . The methoxy group may undergo demethylation via cytochrome P450 enzymes, necessitating prodrug strategies for prolonged activity.
Toxicity Considerations
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold serves as a template for developing kinase inhibitors and neurotransmitter modulators. N-alkylation with pyrrolidine or piperidine groups enhances blood-brain barrier penetration .
Hybrid Molecules
Conjugation with indole or benzamide moieties, as seen in related work , could yield dual-acting agents targeting both cancer and neurodegenerative pathways.
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